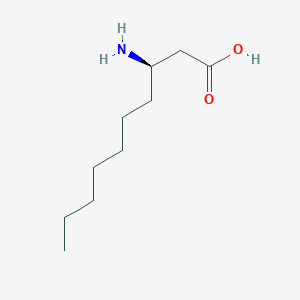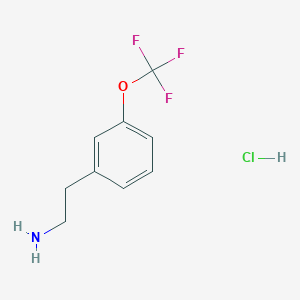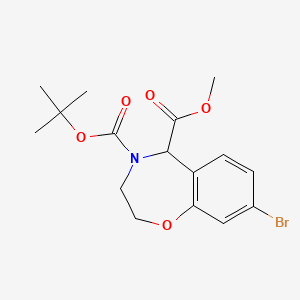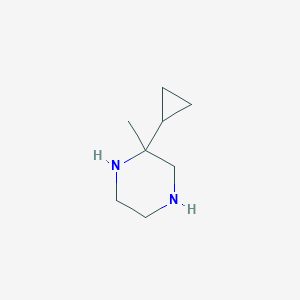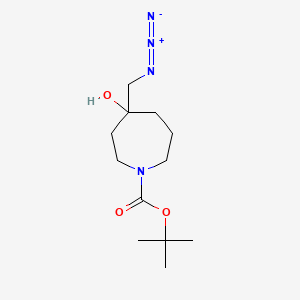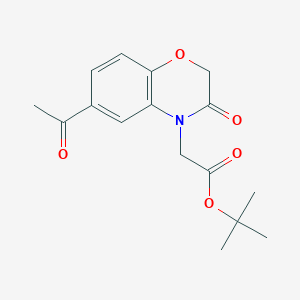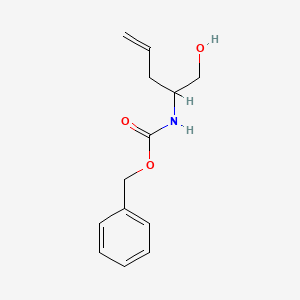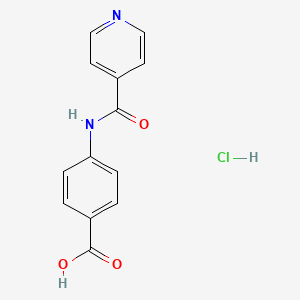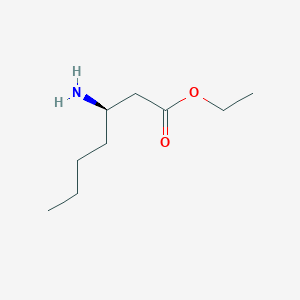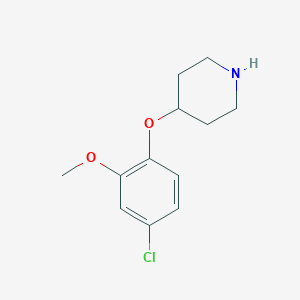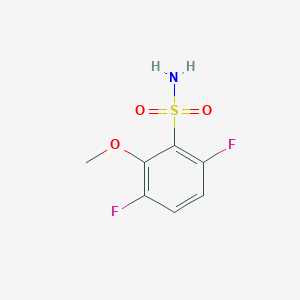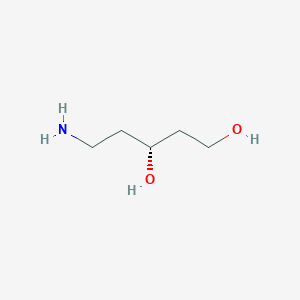
(3R)-5-aminopentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5-aminopentane-1,3-diol is an organic compound with the molecular formula C5H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-aminopentane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the catalytic hydrogenation of 5-aminopentane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction processes can be optimized to produce the desired (3R)-enantiomer with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of 5-aminopentane-1,3-dione or corresponding aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(3R)-5-aminopentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
作用機序
The mechanism of action of (3R)-5-aminopentane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biochemical effects.
Molecular Targets and Pathways:
Enzymes: It can act as a substrate for aminotransferases or dehydrogenases, leading to the formation of various metabolites.
Receptors: The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
(3R)-5-aminopentane-1,3-diol can be compared with other similar compounds such as:
(3S)-5-aminopentane-1,3-diol: The enantiomer of the compound, which has different biological activity and properties.
5-aminopentane-1,3-dione: A related compound that can be used as a precursor in the synthesis of this compound.
5-aminopentanol: A structurally similar compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.
特性
分子式 |
C5H13NO2 |
|---|---|
分子量 |
119.16 g/mol |
IUPAC名 |
(3R)-5-aminopentane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-4,6H2/t5-/m1/s1 |
InChIキー |
IDCGPHOIPHBNTF-RXMQYKEDSA-N |
異性体SMILES |
C(CN)[C@H](CCO)O |
正規SMILES |
C(CN)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


